molecular formula C9H10ClNO2 B1590915 Ethyl 6-(chloromethyl)pyridine-2-carboxylate CAS No. 49668-99-7

Ethyl 6-(chloromethyl)pyridine-2-carboxylate

Cat. No.: B1590915
CAS No.: 49668-99-7
M. Wt: 199.63 g/mol
InChI Key: UBRNJYSCVHFYDB-UHFFFAOYSA-N
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Description

Core Structural Features

The compound’s backbone consists of a pyridine ring (C₅H₄N) with two distinct substituents:

  • A chloromethyl group (-CH₂Cl) at the 6-position.
  • An ethyl ester group (-COOCH₂CH₃) at the 2-position.

The SMILES notation (CCOC(=O)C₁=CC=CC(=N₁)CCl) and InChI key (UBRNJYSCVHFYDB-UHFFFAOYSA-N) confirm the connectivity of atoms. Key bond lengths and angles derived from density functional theory (DFT) calculations include:

  • C-Cl bond length : 1.8072 Å (consistent with typical C-Cl single bonds).
  • C=O bond length : 1.207 Å (characteristic of ester carbonyl groups).
  • Pyridine ring bond angles : 117.11°–123.75°, reflecting slight distortion due to substituent effects.

The ethyl ester group adopts a planar conformation relative to the pyridine ring, minimizing steric hindrance. The chloromethyl group exhibits rotational flexibility, enabling multiple conformers in solution.

Electronic and Steric Effects

  • Aromaticity : The pyridine ring retains aromatic character, with delocalized π-electrons disrupted minimally by electron-withdrawing substituents.
  • Inductive effects : The ester group (-COOCH₂CH₃) withdraws electrons via resonance, while the chloromethyl group (-CH₂Cl) exerts a weaker electron-withdrawing effect.
  • Steric interactions : The proximity of the chloromethyl and ester groups introduces minor torsional strain, as evidenced by computational models.

Properties

IUPAC Name

ethyl 6-(chloromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRNJYSCVHFYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575748
Record name Ethyl 6-(chloromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49668-99-7
Record name Ethyl 6-(chloromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Industry

Ethyl 6-(chloromethyl)pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in developing anti-cancer agents and anti-inflammatory drugs .

Case Study: Synthesis of Anticancer Agents

A study highlighted the use of this compound in synthesizing novel compounds with cytotoxic activities against cancer cell lines. The synthesized derivatives exhibited promising results in inhibiting tumor growth in vitro, demonstrating the compound's potential in drug development .

Chemical Intermediates

The compound is utilized as a building block for synthesizing other chemical entities. It can be transformed into more complex structures through various reactions, including nucleophilic substitutions and cyclization processes.

Data Table: Transformations of this compound

Reaction TypeProductReference
Nucleophilic SubstitutionEthyl 6-(aminomethyl)pyridine-2-carboxylate
CyclizationPyrido[2,3-b]indole derivatives
AlkylationAlkylated pyridine derivatives

Agrochemical Applications

Research indicates that derivatives of this compound may also find applications in agrochemicals, particularly as herbicides or fungicides due to their biological activity against certain pests and pathogens .

Mechanism of Action

The mechanism by which Ethyl 6-(chloromethyl)pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or disrupts membrane integrity.

  • Anticancer Activity: Inhibits enzymes involved in DNA replication or cell cycle regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-2-carboxylate Derivatives

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 6-(chloromethyl), 2-ester 199.63 49668-99-7 High reactivity for nucleophilic substitution; intermediate in drug synthesis
Ethyl 6-chloro-4-methylpyridine-2-carboxylate 6-chloro, 4-methyl, 2-ester 199.63 1122090-50-9 Reduced steric hindrance; used in agrochemicals
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 8-bromo, 6-methyl, imidazo-fused 283.01 (for 12a) Not provided Fluorescent probes; antiviral research
Ethyl 2-chloro-6-methylpyridine-4-carboxylate 2-chloro, 6-methyl, 4-ester 199.63 3998-88-7 Positional isomerism alters electronic properties
Ethyl 6-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate 6-(chloromethyl), 4-(difluoromethyl) 247.67 1361918-21-9 Enhanced lipophilicity; CNS drug candidates

Physicochemical Properties

  • Steric and Electronic Effects : The introduction of methyl or difluoromethyl groups (e.g., in ) increases steric bulk and alters electron density, affecting solubility and binding affinity in drug-receptor interactions .
  • Positional Isomerism : Ethyl 2-chloro-6-methylpyridine-4-carboxylate (CAS 3998-88-7) demonstrates how substituent positions influence dipole moments and crystallinity, critical for material science applications .

Biological Activity

Ethyl 6-(chloromethyl)pyridine-2-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉ClN₁O₂
  • Molecular Weight : 185.61 g/mol
  • Structural Features : Contains a pyridine ring with a chloromethyl group at the 6-position and an ethyl ester at the carboxylate position.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with chloromethyl reagents under controlled conditions. The process can be optimized to yield high-purity products suitable for biological testing.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and function, leading to cell lysis.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor properties, particularly against certain cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
  • Signal Transduction Modulation : It can influence signaling pathways, such as those mediated by kinases, which are crucial for cell growth and differentiation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to detrimental effects on cellular components.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent activity compared to standard antibiotics.

Study 2: Antitumor Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound inhibited cell growth with IC50 values ranging from 10 to 20 µM, demonstrating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
AntitumorMCF-7 (breast cancer)IC50 = 15 µM
AntitumorHeLa (cervical cancer)IC50 = 10 µM

Preparation Methods

Friedel-Crafts Acylation and Subsequent Reduction and Chlorination

A notable method adapted from the preparation of related compounds (e.g., 2-methyl-6-(chloromethyl)pyridine hydrochloride) involves:

  • Step 1: Acylation
    2-picoline (2-methylpyridine) undergoes Friedel-Crafts acylation with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride. This yields 2-methyl-6-acetylpyridine.

  • Step 2: Reduction
    The acetyl group at the 6-position is reduced to a hydroxymethyl group using a reductive agent such as sodium borohydride in methanol, producing 2-methyl-6-(hydroxymethyl)pyridine.

  • Step 3: Chlorination
    The hydroxymethyl intermediate is then treated with a chlorinating reagent such as thionyl chloride (SOCl₂) at low temperatures (e.g., starting at –20°C) and allowed to warm to room temperature to form the chloromethyl derivative, often isolated as the hydrochloride salt.

Example Reaction Conditions and Yields:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Friedel-Crafts Acylation 2-picoline, Acetyl chloride, AlCl₃ catalyst 0 to 100 °C 5–10 hours - Cooling to <0 °C during addition
Reduction Sodium borohydride in methanol 50–90 °C 5–10 hours - Filtration and extraction post-reaction
Chlorination Thionyl chloride (6 g per 9.3 g picoline) –20 °C to room temp 2–3 hours 78–83 Cooling important to control reaction

This method is advantageous for its relatively straightforward steps, use of common reagents, and moderate to good yields (78–83%).

Esterification and Chloromethylation from Picolinic Acid Derivatives

An alternative approach involves starting from pyridine-2-carboxylic acid (picolinic acid) derivatives:

  • Esterification:
    Picolinic acid is esterified with ethanol under acidic conditions to form ethyl pyridine-2-carboxylate.

  • Chloromethylation:
    The 6-position is then functionalized by introducing a chloromethyl group. This can be achieved via:

    • Oxidation of methyl groups to hydroxymethyl intermediates.
    • Subsequent chlorination using thionyl chloride or other chlorinating agents.

This method is supported by analogous procedures for related pyridine derivatives where thionyl chloride is used to convert hydroxymethyl groups to chloromethyl groups effectively.

Use of Organometallic Intermediates and Alternative Chlorinating Agents

Recent research has explored the use of organometallic reagents such as Turbo Grignard (isopropylmagnesium chloride lithium chloride complex) for selective lithiation or magnesiation of halogenated pyridines, followed by electrophilic substitution with formylating agents (e.g., N,N-dimethylformamide) to introduce hydroxymethyl groups. These intermediates can be subsequently converted to chloromethyl derivatives using chlorinating agents like cyanuric chloride or thionyl chloride.

This route avoids the use of highly reactive and hazardous reagents like n-butyllithium and can be conducted under milder conditions with good yields and cleaner products.

Comparative Data Table of Preparation Methods

Preparation Route Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Friedel-Crafts Acylation + Reduction + Chlorination 2-picoline Acetyl chloride, NaBH₄, SOCl₂ 0–100 °C (acylation), 50–90 °C (reduction), –20 to RT (chlorination) 78–83 Simple steps, common reagents, scalable Multi-step, requires careful temp control
Esterification of Picolinic Acid + Chloromethylation Picolinic acid + ethanol Acid catalyst, SOCl₂ Acidic esterification, reflux (esterification), chlorination at low temp Moderate Direct ester introduction, industrially feasible Requires isolation of intermediates
Organometallic Intermediate Route Halogenated pyridine (e.g., 2,6-dibromopyridine) Turbo Grignard, DMF, SOCl₂ or cyanuric chloride Mild temp, inert atmosphere Good Avoids n-BuLi, milder conditions, cleaner products More specialized reagents, complex setup

Research Findings and Notes

  • The Friedel-Crafts acylation route is well-documented with detailed experimental procedures showing reproducible yields and straightforward purification steps, making it suitable for scale-up.

  • Chlorination with thionyl chloride is a robust and commonly used method, but temperature control is crucial to avoid side reactions and degradation.

  • Organometallic methods provide safer and more selective alternatives to classical lithiation, especially for halogenated pyridine derivatives, expanding the toolbox for chloromethylation.

  • Esterification prior to chloromethylation ensures the presence of the ethyl carboxylate group, which is essential for the target compound.

  • Industrial considerations favor routes with fewer steps, lower toxicity reagents, and higher overall yields, which the Friedel-Crafts acylation and reduction method fulfill effectively.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 6-(chloromethyl)pyridine-2-carboxylate to ensure high yield and purity?

  • Methodological Answer : Prioritize controlled reaction conditions to avoid premature hydrolysis of the chloromethyl group. Use anhydrous solvents (e.g., THF) under inert atmospheres (N₂/Ar) to suppress side reactions. Purification via silica gel chromatography (gradient elution with ethyl acetate/hexanes) is effective for isolating the ester, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses . Monitor reaction progress by TLC with UV visualization, targeting Rf values comparable to structurally related esters (e.g., ethyl trifluoromethylpyridine carboxylates) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Focus on diagnostic peaks: the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and chloromethyl protons (δ ~4.6-4.8 ppm as a singlet). Compare with spectral data for ethyl 6-methylpyridine-2-carboxylate .
  • IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Cl stretch (~650 cm⁻¹).
  • HRMS : Use ESI+ mode to detect [M+H]⁺, cross-referencing with calculated exact mass (C₁₀H₁₁ClNO₂: 220.05 g/mol). Validate against structurally similar compounds like ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate .

Q. What strategies mitigate hydrolysis of the chloromethyl group during storage or reaction conditions?

  • Methodological Answer : Store the compound at -20°C under inert gas. For reactions requiring basic/aqueous conditions (e.g., nucleophilic substitutions), employ phase-transfer catalysts (e.g., TBAB) to accelerate reactivity before hydrolysis dominates. Pre-functionalize the chloromethyl group via in situ derivatization (e.g., converting to a more stable iodide using NaI/acetone) .

Advanced Research Questions

Q. How does the chloromethyl group's electronic and steric effects influence reactivity in cross-coupling reactions?

  • Methodological Answer : The chloromethyl group’s electron-withdrawing nature enhances electrophilicity at the pyridine C-6 position, facilitating Suzuki-Miyaura couplings. However, steric hindrance may require bulky ligands (e.g., SPhos) to stabilize Pd intermediates. Compare reaction rates with trifluoromethyl analogs (e.g., Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) to isolate electronic vs. steric contributions .

Q. What crystallographic approaches resolve disorder in this compound derivatives?

  • Methodological Answer : Use SHELXL refinement with PART instructions to model disordered ethyl or chloromethyl groups. For example, in related structures like ethyl 6-(chlorophenyl)tetrahydropyrimidines, occupancy ratios (e.g., 0.65:0.35) are refined using free-variable constraints. Apply Hirshfeld surface analysis to identify dominant intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the lattice despite disorder .

Q. How to address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Conduct metabolite profiling (LC-MS/MS) to identify hydrolysis products (e.g., free carboxylic acids) that may lack activity in vivo. Use pharmacokinetic modeling to correlate in vitro IC₅₀ values with plasma concentrations. For example, trifluoromethyl analogs show enhanced metabolic stability compared to chloromethyl derivatives, explaining discordant cytotoxicity results .

Q. What computational methods predict the chloromethyl group's impact on binding affinity in enzyme inhibition studies?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) with the chloromethyl group’s partial charges adjusted for polarization effects. Compare binding poses to trifluoromethyl or bromomethyl analogs using MD simulations (GROMACS) to assess steric/electrostatic contributions. QSAR models trained on imidazo[1,2-a]pyridine libraries can prioritize substitutions for target engagement .

Q. How to design control experiments to distinguish between nucleophilic substitution (SN2) and elimination pathways under basic conditions?

  • Methodological Answer :

  • Kinetic Isotope Effects : Use deuterated solvents (DMSO-d₆ vs. DMF-d₇) to probe transition-state geometry.
  • Leaving Group Variation : Replace Cl with Br/I; SN2 rates increase with better leaving ability, while elimination favors steric bulk.
  • Base Screening : Weak bases (K₂CO₃) favor substitution, while strong bases (NaH) promote elimination. Monitor products via GC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(chloromethyl)pyridine-2-carboxylate
Reactant of Route 2
Ethyl 6-(chloromethyl)pyridine-2-carboxylate

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